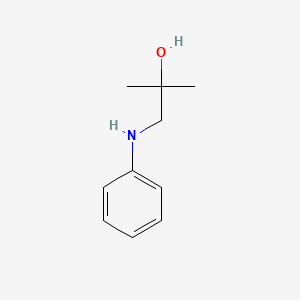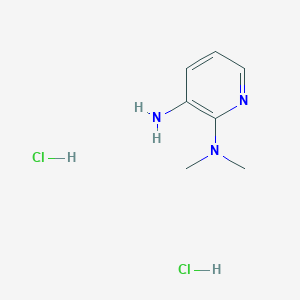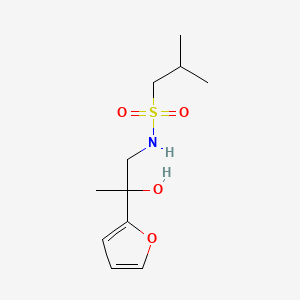![molecular formula C24H20O5 B2691103 3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-59-2](/img/structure/B2691103.png)
3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom (1-benzopyran-2-one).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, with methoxyphenyl groups attached at the 3 and 7 positions . The methoxy groups could potentially influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Tectorigenin monohydrate , an isoflavone from Belamcanda chinensis, structurally similar to the compound , has been identified for its antimicrobiotic and anti-inflammatory effects. The structure facilitates inter- and intramolecular hydrogen bonding, indicative of its potential biological activity (Liu, Ma, Gao, & Wu, 2008).
Catalytic Properties in Organic Synthesis
The synthesis of novel polystyrene-supported catalysts and their application in Michael addition for synthesizing Warfarin and its analogues underscore the versatility of chromen-4-one derivatives in organic synthesis. These catalysts enable high conversion yields, showcasing the chemical's utility in facilitating environmentally friendly reactions (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation of 3-alkoxychromenones has been explored, highlighting regioselective photocyclisation and dealkoxylation processes. This study provides insights into the behavior of chromen-4-one derivatives under UV light, revealing potential for creating compounds with unique tetracyclic scaffolds and exploring directive influences in free radical aromatic substitutions (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis and Antibacterial Activity
Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have been synthesized, showing significant antibacterial and antifungal activity. This research underscores the potential of chromen-4-one derivatives in developing new antimicrobial agents, supported by docking studies to predict interaction with target proteins (Mandala et al., 2013).
Organic Synthesis and Medicinal Chemistry
The synthesis of (±)-4-Prenylpterocarpin through coupling reactions involving chromene derivatives highlights their utility in organic synthesis, particularly in creating compounds with potential medicinal properties (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).
Antibacterial Effects of New Derivatives
Research on synthesized derivatives of 4-hydroxy-chromen-2-one reveals high levels of antibacterial activity, emphasizing the role of structural modifications in enhancing microbial inhibition. This study further validates the significance of chromen-4-one derivatives in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-20-23(13-18)29-15-21(24(20)25)19-8-3-4-9-22(19)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDJKVWBPWQRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

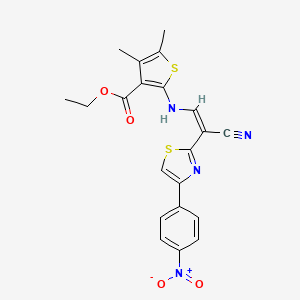
![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)
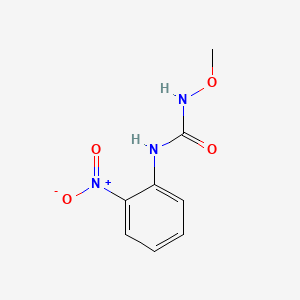
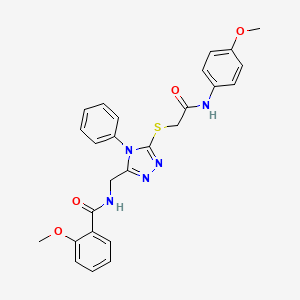
![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2691029.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)
![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)
